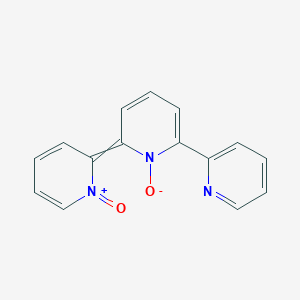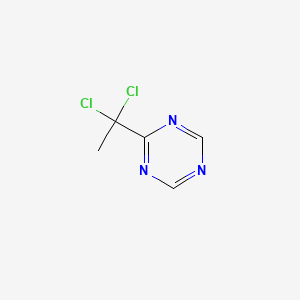
2-(1,1-Dichloroethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dichloroethyl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dichloroethyl)-1,3,5-triazine typically involves the reaction of 1,1-dichloroethane with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the triazine ring with the 1,1-dichloroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(1,1-Dichloroethyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,1-dichloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced triazine derivatives with altered chemical properties.
Hydrolysis: Hydrolyzed triazine compounds with hydroxyl or amino groups.
科学研究应用
2-(1,1-Dichloroethyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 2-(1,1-Dichloroethyl)-1,3,5-triazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
2-(1,1-Dichloroethyl)-1,3,5-triazine: Characterized by the presence of a 1,1-dichloroethyl group.
2-(1,1-Difluoroethyl)-1,3,5-triazine: Contains a 1,1-difluoroethyl group, which imparts different chemical properties.
2-(1,1-Dibromoethyl)-1,3,5-triazine: Contains a 1,1-dibromoethyl group, leading to distinct reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of chlorine atoms, which influence its reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
30361-86-5 |
|---|---|
分子式 |
C5H5Cl2N3 |
分子量 |
178.02 g/mol |
IUPAC 名称 |
2-(1,1-dichloroethyl)-1,3,5-triazine |
InChI |
InChI=1S/C5H5Cl2N3/c1-5(6,7)4-9-2-8-3-10-4/h2-3H,1H3 |
InChI 键 |
UTYQRMODGAWFOB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=NC=N1)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




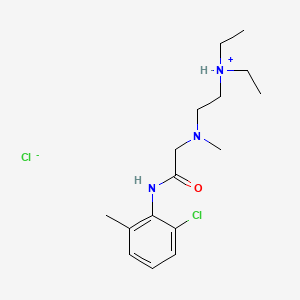
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)
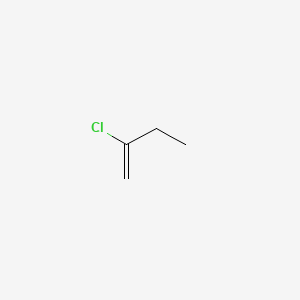

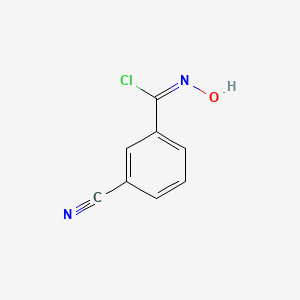

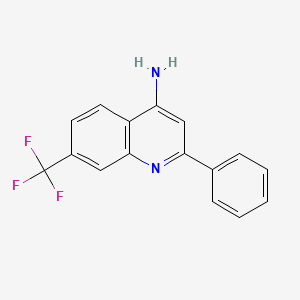

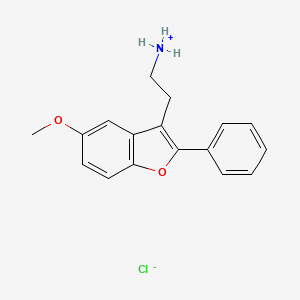
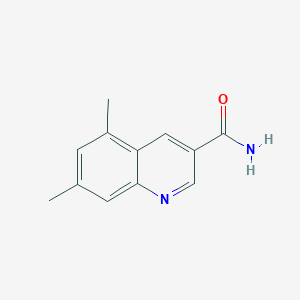
![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
